molecular formula C33H34Cl5N7O6S B14368395 Bayleton BCF CAS No. 92459-33-1

Bayleton BCF

Cat. No.: B14368395
CAS No.: 92459-33-1
M. Wt: 834.0 g/mol
InChI Key: QRLULYOZBVMKIO-UHFFFAOYSA-N
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Description

Bayleton BCF, also known as Tris(pentafluorophenyl)borane, is a chemical compound with the formula (C6F5)3B. It is a white, volatile solid that consists of three pentafluorophenyl groups attached to a central boron atom in a paddle-wheel manner. This compound is known for its high thermal stability and strong Lewis acidity, making it an ideal Lewis acid for various applications .

Preparation Methods

Bayleton BCF is typically synthesized using a Grignard reagent derived from bromopentafluorobenzene. The reaction involves the following steps:

    Preparation of Grignard Reagent: Bromopentafluorobenzene reacts with magnesium to form pentafluorophenylmagnesium bromide.

    Reaction with Boron Trichloride: The Grignard reagent then reacts with boron trichloride to produce this compound and magnesium bromide chloride as a byproduct.

The reaction can be represented as: [ 3C_6F_5MgBr + BCl_3 \rightarrow (C_6F_5)_3B + 3MgBrCl ]

Chemical Reactions Analysis

Bayleton BCF undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form boron trifluoride and pentafluorophenyl radicals.

    Reduction: Reduction reactions can lead to the formation of boron hydrides.

    Substitution: Substitution reactions often involve the replacement of one or more pentafluorophenyl groups with other functional groups.

Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bayleton BCF has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Bayleton BCF involves its strong Lewis acidity, which allows it to accept electron pairs from other molecules. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved include the activation of substrates through coordination to the boron atom, facilitating subsequent chemical transformations .

Comparison with Similar Compounds

Bayleton BCF is unique due to its high thermal stability and strong Lewis acidity. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its stability and reactivity.

Properties

CAS No.

92459-33-1

Molecular Formula

C33H34Cl5N7O6S

Molecular Weight

834.0 g/mol

IUPAC Name

1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one;methyl N-(1H-benzimidazol-2-yl)carbamate;2-(1,1,2,2-tetrachloroethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C14H16ClN3O2.C10H9Cl4NO2S.C9H9N3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11;11-9(12)10(13,14)18-15-7(16)5-3-1-2-4-6(5)8(15)17;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h4-9,13H,1-3H3;1-2,5-6,9H,3-4H2;2-5H,1H3,(H2,10,11,12,13)

InChI Key

QRLULYOZBVMKIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl.COC(=O)NC1=NC2=CC=CC=C2N1.C1C=CCC2C1C(=O)N(C2=O)SC(C(Cl)Cl)(Cl)Cl

Origin of Product

United States

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